molecular formula C7H12O3 B1652989 Glycidyl vinyloxyethyl ether CAS No. 16801-19-7

Glycidyl vinyloxyethyl ether

Cat. No. B1652989
Key on ui cas rn: 16801-19-7
M. Wt: 144.17 g/mol
InChI Key: ZOJIBRUWYLWNRB-UHFFFAOYSA-N
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Patent
US06887737B1

Procedure details

To a 1000 ml three-necked round bottom flask, equipped with a thermocouple, magnetic stirrer and heating mantle, was added ethylene glycol vinyl ether (35.2 g; 0.400 moles), epibromohydrin (62.4 g; 0.456 mole), toluene (200 ml), and tetrabutylammonium bromide (1.5 g). Sodium hydroxide pellets (32 g 0.8 moles) were then added portionwise, with the reaction temperature maintained at 80° C. The reaction mixture was vigorously stirred for a period of time of about 1 hour at a temperature of 80° C. The mixture was then filtered and rinsed with a small amount of toluene. The toluene was removed using a rotary evaporator under reduced pressure and the crude product distilled under vacuum to yield 2-vinyloxyethylglycidyl ether (“VEGE”) (34.6 g; 60% yield), b.p. 55-57° C. at 0.75 torr. The structure of VEGE was confirmed by 1H NMR analysis (300 MHz; CDCl3): δ 6.5 (q, 1H, CH2═CH—), δ 4.0 and 4.2 (two d, 2H, CH2═CH—), δ 3.85 (m, 4H, O—CH2—CH2—O), δ 3.8 and 3.45 (m, 2H, O—CH2—CH—), δ 3.2 (m, 1H, epoxide ring —CH(CH2)—O), δ 2.6 and 2.8 (m, 2H, epoxide ring —CH(CH2)—O).
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH2:5][OH:6])=[CH2:2].[CH2:7]([CH:9]1[O:11][CH2:10]1)Br.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH:1]([O:3][CH2:4][CH2:5][O:6][CH2:7][CH:9]1[O:11][CH2:10]1)=[CH2:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
C(=C)OCCO
Name
Quantity
62.4 g
Type
reactant
Smiles
C(Br)C1CO1
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was vigorously stirred for a period of time of about 1 hour at a temperature of 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000 ml three-necked round bottom flask, equipped with a thermocouple, magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
ADDITION
Type
ADDITION
Details
were then added portionwise, with the reaction temperature
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
rinsed with a small amount of toluene
CUSTOM
Type
CUSTOM
Details
The toluene was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the crude product distilled under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)OCCOCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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